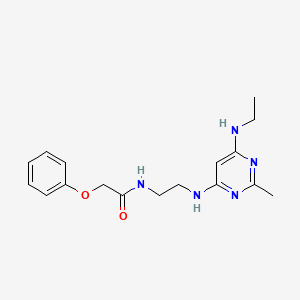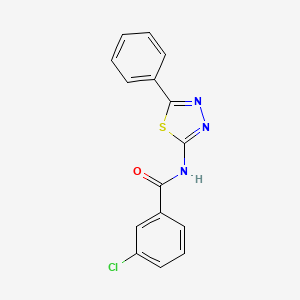
4-乙酰氨基-N-(2-(2,4-二甲氧基苯磺酰胺基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide is a versatile chemical compound known for its unique properties. It is used in various scientific research fields, including drug development, biological studies, and material synthesis.
科学研究应用
4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and materials.
Biology: It is used in biological studies to understand cellular processes and interactions.
Medicine: It is explored for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary target of 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide is the histone deacetylase (HDAC) enzyme . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cell regulation, as it can affect gene expression.
Mode of Action
4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide acts as an inhibitor of HDAC . It binds to the active site of the enzyme, preventing it from removing acetyl groups from the histones. This results in a more relaxed DNA structure, which can alter gene expression.
Biochemical Pathways
The inhibition of HDAC by 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide affects several biochemical pathways. One of the most significant is the regulation of gene expression. By preventing the deacetylation of histones, this compound can alter the transcription of certain genes, leading to changes in protein production and ultimately affecting cellular functions .
Result of Action
The result of the action of 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide is a change in gene expression within cells. This can have a variety of effects depending on the specific genes that are upregulated or downregulated. In some cases, this can lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .
Action Environment
The action of 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can impact the compound’s ability to bind to its target.
准备方法
The synthesis of 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide typically involves multi-step synthetic routes. One common method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The specific reaction conditions and reagents used can vary, but they generally involve the use of organoboron reagents and palladium catalysts.
化学反应分析
4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide can be compared with other similar compounds, such as:
4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: These compounds have similar structural features and are used in antimicrobial and anticancer studies.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of 4-acetamido-N-(2-(2,4-dimethoxyphenylsulfonamido)ethyl)benzamide lies in its specific chemical structure, which imparts unique properties and applications in different scientific fields.
属性
IUPAC Name |
4-acetamido-N-[2-[(2,4-dimethoxyphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-13(23)22-15-6-4-14(5-7-15)19(24)20-10-11-21-29(25,26)18-9-8-16(27-2)12-17(18)28-3/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLHRDRLAAYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)

![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2515512.png)

![N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515516.png)


![5-methyl-4-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2515523.png)
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)


amine hydrochloride](/img/structure/B2515528.png)
![[(3,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2515529.png)

